
4-(Pyridin-3-yl)thiazol-2-amine
Overview
Description
4-(Pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(pyridin-3-yl)thiazol-2-amine, exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, highlighting their potential as antimicrobial agents for therapeutic use .
Anticancer Properties
This compound has been identified as a promising candidate in cancer research. It has been explored as an inhibitor of histone demethylases (KDMs), which are implicated in the progression of various cancers. Specifically, derivatives of this compound have shown potent activity against KDM4 and KDM5 subfamilies, making them potential anticancer agents . The structure-based optimization of these compounds has led to the development of cell-permeable inhibitors that could be used in cancer therapy.
KDM Inhibition
The compound has been part of high-throughput screening campaigns aimed at identifying inhibitors for JmjC histone demethylases. These enzymes play crucial roles in epigenetic regulation and are associated with cancer progression. The ability of this compound to selectively inhibit these enzymes opens avenues for its application in cancer therapeutics .
Structure-Activity Relationship Studies
Studies on the structure-activity relationships (SAR) of 4-(pyridin-3-yl)thiazol-2-amines have provided insights into how modifications can enhance biological activity. For instance, specific substitutions at the C4 position have been shown to improve binding affinity and selectivity towards target enzymes, which is crucial for developing more effective therapeutic agents .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound derivatives has also been evaluated, revealing favorable characteristics such as stability in liver microsomes and reasonable oral bioavailability (approximately 40%). These properties are essential for the development of effective oral medications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. In industrial applications, such as corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
4-(Pyridin-3-yl)thiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the pyridine ring.
4-(Pyridin-4-yl)thiazol-2-amine: A positional isomer with the pyridine ring attached at a different position, which can lead to different chemical properties and reactivity.
Thiazole derivatives: Various thiazole-based compounds with different substituents that can exhibit a wide range of biological and chemical activities.
Biological Activity
4-(Pyridin-3-yl)thiazol-2-amine, also known as this compound hydrobromide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄S, with a molecular weight of approximately 258.14 g/mol. The compound features a thiazole ring substituted at the 2-position with an amine group and at the 4-position with a pyridine ring. This unique structure contributes to its diverse chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis:
Microbial Strain | Activity Observed |
---|---|
Escherichia coli | Significant inhibition |
Staphylococcus aureus | Notable antibacterial activity |
Mycobacterium tuberculosis | Sub-micromolar MIC achieved |
The minimum inhibitory concentrations (MICs) for these strains indicate a promising potential for developing new antibiotics based on this compound .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies reveal that compounds with similar structural characteristics can inhibit specific cancer cell lines by interacting with biological targets such as enzymes and receptors. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential efficacy in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning of functional groups on the thiazole ring is crucial for enhancing biological activity. For example:
- C-2 Position : Various lipophilic substitutions can be accommodated without significantly losing activity.
- C-4 Position : The presence of a pyridine moiety at this position is essential for maintaining antibacterial activity.
The following table summarizes some analogs of this compound and their similarity indices:
Compound Name | Similarity Index |
---|---|
4-(Pyridin-4-yl)thiazol-2-amine | 0.75 |
4-(Pyridin-2-yl)thiazol-2-amine | 0.74 |
5-Methyl-4-phenylthiazol-2-amine hydrobromide | 0.73 |
These structural variations highlight the potential for designing more effective derivatives with enhanced biological activities.
Study on Antimicrobial Properties
A comprehensive study evaluated various thiazole derivatives against multiple bacterial strains using the Kirby–Bauer disk diffusion method. Results indicated that compounds structurally related to 4-(Pyridin-3-yl)thiazol-2-amines exhibited significant zones of inhibition, particularly against gram-positive bacteria such as Staphylococcus aureus. The study emphasized the need for further exploration into optimizing these compounds for clinical applications .
Evaluation Against Mycobacterium tuberculosis
Another pivotal study focused on the anti-tubercular activity of thiazole derivatives, including those similar to 4-(Pyridin-3-yl)thiazol-2-amines. The results showed that certain analogs achieved remarkable potency against M. tuberculosis, with sub-micromolar MIC values indicating their potential as novel therapeutic agents against tuberculosis .
Properties
IUPAC Name |
4-pyridin-3-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZQGAYUHOJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184332 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-27-9 | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30235-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030235279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Pyridinyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 4-(pyridin-3-yl)thiazol-2-amine interact with copper to inhibit its corrosion in HCl?
A1: The research suggests that this compound acts as a corrosion inhibitor for copper in hydrochloric acid (HCl) through a process called adsorption. The molecule attaches to the copper surface, forming a protective layer that hinders the interaction between the corrosive HCl and the copper atoms. This adsorption process is driven by the electron-rich nitrogen and sulfur atoms present in the this compound structure. These atoms can donate electrons to the vacant d-orbitals of copper, forming a strong bond that effectively shields the copper surface from the corrosive environment [].
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